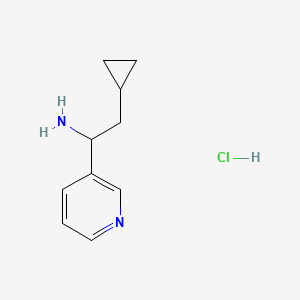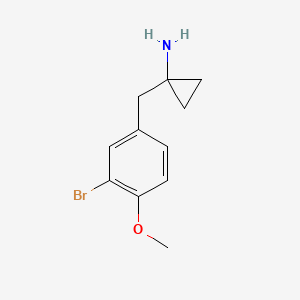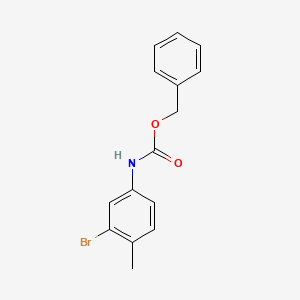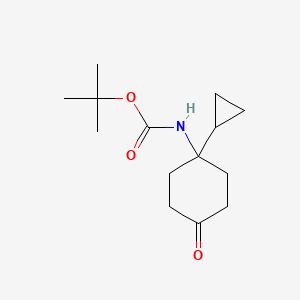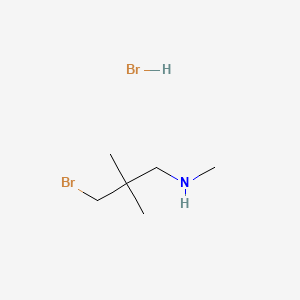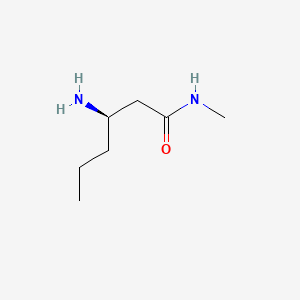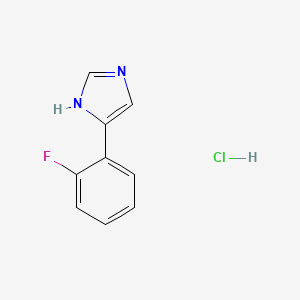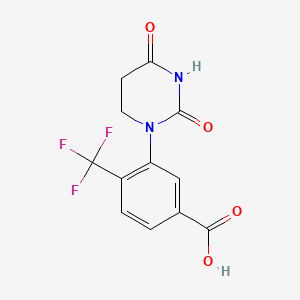
3-(2,4-Dioxohexahydropyrimidin-1-yl)-4-(trifluoromethyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-dioxo-1,3-diazinan-1-yl)-4-(trifluoromethyl)benzoic acid is a synthetic organic compound that features a benzoic acid core substituted with a trifluoromethyl group and a diazinanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions. One common approach is to start with a benzoic acid derivative, which undergoes nitration, reduction, and subsequent substitution reactions to introduce the trifluoromethyl and diazinanone groups. The reaction conditions often involve the use of strong acids, bases, and organic solvents under controlled temperatures and pressures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Catalysts and advanced purification techniques such as crystallization and chromatography are often employed.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,4-dioxo-1,3-diazinan-1-yl)-4-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.
Reduction: Reduction reactions can modify the functional groups, leading to new derivatives.
Substitution: The trifluoromethyl and diazinanone groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out in organic solvents like dichloromethane or ethanol, under controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-(trifluoromethyl)benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be explored for its potential as a biochemical probe or as a precursor for the development of bioactive molecules.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties, including potential anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, this compound may find applications in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-(trifluoromethyl)benzoic acid depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other benzoic acid derivatives with trifluoromethyl and diazinanone groups, such as:
- 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methylbenzoic acid
- 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-chlorobenzoic acid
Uniqueness
What sets 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-(trifluoromethyl)benzoic acid apart is its specific combination of functional groups, which confer unique chemical reactivity and potential applications. The trifluoromethyl group, in particular, is known for its electron-withdrawing properties and stability, making this compound valuable in various research and industrial contexts.
Eigenschaften
CAS-Nummer |
2703772-78-3 |
|---|---|
Molekularformel |
C12H9F3N2O4 |
Molekulargewicht |
302.21 g/mol |
IUPAC-Name |
3-(2,4-dioxo-1,3-diazinan-1-yl)-4-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C12H9F3N2O4/c13-12(14,15)7-2-1-6(10(19)20)5-8(7)17-4-3-9(18)16-11(17)21/h1-2,5H,3-4H2,(H,19,20)(H,16,18,21) |
InChI-Schlüssel |
GWZUCGQWZHNLAA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C(=O)NC1=O)C2=C(C=CC(=C2)C(=O)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Chlorophenyl)(phenyl)methyl]-4-({1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl}methyl)piperazinedihydrochloride](/img/structure/B13493032.png)
![3-Benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane](/img/structure/B13493043.png)
